3-Ethynyl-6-methylpyridazine
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Overview
Description
3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-methylpyridazine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethynyl-6-methylpyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a pharmacologically active agent, with studies indicating its use in developing new drugs.
Medicine: Research has explored its potential as an inhibitor of specific enzymes, making it a candidate for therapeutic applications.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-methylpyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3(2H)-pyridazinone
- 5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl derivatives
- 6-Aryl-pyridazin-3-amines
Uniqueness
Compared to similar compounds, 3-Ethynyl-6-methylpyridazine stands out due to the presence of the ethynyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials .
Properties
IUPAC Name |
3-ethynyl-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQKQRYAKDYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517610 |
Source
|
Record name | 3-Ethynyl-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77778-20-2 |
Source
|
Record name | 3-Ethynyl-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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